Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl-
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Overview
Description
Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- is an organic compound with the molecular formula C30H26O2. It is a complex molecule characterized by a cyclopentyl ring substituted with hydroxy and phenyl groups, making it a significant compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to minimize by-products and maximize the yield of Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Octabenzone: Known for its use as a UV absorber in sunscreens and plastics.
(3,4-Dihydroxy-2-nitrophenyl) (phenyl)methanone: A benzophenone derivative with distinct chemical properties.
2-Hydroxy-5-methylbenzophenone: Another benzophenone derivative used in various industrial applications.
Uniqueness
Its cyclopentyl ring with multiple phenyl substitutions makes it a versatile compound in synthetic chemistry and industrial processes .
Properties
CAS No. |
33418-22-3 |
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Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2-hydroxy-2,4,5-triphenylcyclopentyl)-phenylmethanone |
InChI |
InChI=1S/C30H26O2/c31-29(24-17-9-3-10-18-24)28-27(23-15-7-2-8-16-23)26(22-13-5-1-6-14-22)21-30(28,32)25-19-11-4-12-20-25/h1-20,26-28,32H,21H2 |
InChI Key |
CYLGMZPRJLPEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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